molecular formula C15H13N3O3 B1320971 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-59-3

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B1320971
CAS RN: 76360-59-3
M. Wt: 283.28 g/mol
InChI Key: BKDOXAQGEXTYOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various starting materials and reaction conditions. For instance, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones leads to the formation of 7-hydroxy-6-phenyl-pyrazolo[1,5-a]pyrimidine derivatives with high yields and short reaction times . Another synthesis approach involves the condensation of preformed alkyl or aryl hydrazones with 6-chloro-3-methyl-5-nitrouracil to produce pyrimidotriazinediones . These methods demonstrate the versatility in synthesizing pyrimidine derivatives and the potential for generating a wide range of substituents on the pyrimidine core.

Molecular Structure Analysis

The molecular structures of pyrimidine derivatives are often confirmed using spectroscopic techniques such as IR, 1H NMR, and 13C NMR. Additionally, Density Functional Theory (DFT) can be used to optimize the structures and compute energies and vibrational frequencies, which can be compared with experimental data to confirm the identity of the synthesized compounds . The crystallographic studies can also provide detailed insights into the molecular structure, as seen in the synthesis of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione derivatives .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions to form a diverse array of heterocyclic compounds. For example, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine can react with different reagents to yield triazine and triazepine derivatives, which have shown potential as anti-tumor agents . These reactions highlight the reactivity of the pyrimidine ring and its utility as a building block for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, metabolic stability, and cytotoxicity, are crucial for their potential therapeutic applications. Pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives have shown potent cytoprotective effects and favorable drug metabolism and pharmacokinetics (DMPK) properties, including good metabolic stability and medium to high aqueous solubility . The cytotoxic activity screening of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione derivatives against various cancer cell lines indicates their potential as lead compounds for medicinal chemistry optimization .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored the synthesis of similar compounds, such as pyrido[3,4-d]pyrimidin-4(3H)-ones and pyrimidine-2,4(1H,3H)-diones, from various precursors like aminopyridine-4-carboxylic acids and amines, demonstrating the chemical reactivity and potential modifications of this class of compounds (Gelling & Wibberley, 1969).

  • Chemical Properties and Reactions : Studies have also investigated the properties and reactions of similar oxazine-diones, such as their electrochemical reduction, photo-induced oxidation of amines, and fluorescence quenching, which could hint at potential applications in chemical synthesis and photoreactive materials (Nitta et al., 2005).

Potential Biological Activity

  • Serine Protease Inhibition : Compounds like 1,3-oxazino[4,5-b]indole-2,4-(1H,9H)-diones and related structures have been synthesized and found to inhibit human leukocyte elastase and chymotrypsin, indicating potential therapeutic applications in diseases related to protease activity (Player et al., 1994).

  • Antioxidant Properties : Some derivatives of pyrimido[4,5-d]pyrimidine, which share a structural resemblance, have been synthesized and tested for their antioxidant properties, suggesting a potential avenue for developing novel antioxidants (Cahyana et al., 2020).

Safety And Hazards

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is used for research and development purposes and should be handled by or under the supervision of a technically qualified individual . Specific safety and hazard information may be found in the compound’s Safety Data Sheet .

properties

IUPAC Name

7-phenyl-1-propylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDOXAQGEXTYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608752
Record name 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

CAS RN

76360-59-3
Record name 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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